molecular formula C19H22N2O6 B14758957 Phthalimidinoglutarimide-C3-O-C2-acid

Phthalimidinoglutarimide-C3-O-C2-acid

Cat. No.: B14758957
M. Wt: 374.4 g/mol
InChI Key: WLMSAHUBENQWKO-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-C3-O-C2-acid is a chemical degrader building block designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other bifunctional molecules for targeted protein degradation research . This conjugate contains a phthalimidinoglutarimide moiety, which acts as a high-affinity ligand for the E3 ubiquitin ligase cereblon (CRBN) . The compound features a linker terminating in a carboxylic acid (C2-acid) functional group, which enables straightforward conjugation to ligands of proteins of interest (POIs) via amide bond formation or other coupling reactions . The core phthalimidinoglutarimide unit is derived from thalidomide-like structures, which are known to bind within the hydrophobic tri-Trp pocket of cereblon, a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex . Upon binding, this recruits the ligase complex to a neosubstrate protein, leading to its ubiquitination and subsequent degradation by the proteasome . This mechanism is central to the biological activity of immunomodulatory drugs (IMiDs) and is harnessed in PROTAC technology . By providing this CRBN ligand pre-equipped with a linker and a clickable acid group, this building block facilitates the rapid development of novel degraders aimed at previously undruggable targets in areas such as oncology, immunology, and neurodegenerative disease research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

3-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propoxy]propanoic acid

InChI

InChI=1S/C19H22N2O6/c22-16-7-6-15(18(25)20-16)21-11-14-12(3-1-5-13(14)19(21)26)4-2-9-27-10-8-17(23)24/h1,3,5,15H,2,4,6-11H2,(H,23,24)(H,20,22,25)

InChI Key

WLMSAHUBENQWKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCC(=O)O

Origin of Product

United States

Synthetic Methodologies for Phthalimidinoglutarimide C3 O C2 Acid and Its Analogs

General Synthesis of Phthalimide (B116566) and Glutarimide (B196013) Scaffolds

The phthalimide and glutarimide rings are privileged structures in medicinal chemistry. Their synthesis has been the subject of extensive research, leading to a variety of methods ranging from traditional condensation reactions to more modern, environmentally conscious approaches.

Contemporary and Environmentally Conscious Synthetic Routes for Imide Core Structures

Traditional methods for synthesizing imides often involve the condensation of a primary amine with a cyclic anhydride (B1165640) at high temperatures, sometimes in the presence of a dehydrating agent like acetic anhydride. beilstein-journals.org While effective, these methods can be energy-intensive and may not align with the principles of green chemistry.

Recent advancements have focused on developing more sustainable synthetic routes. One such approach is the use of microwave irradiation, which can significantly reduce reaction times from hours to minutes and improve yields. eijppr.com For instance, the synthesis of various phthalimide derivatives has been achieved with improved yields of 5-12% under microwave conditions. eijppr.com Another green approach involves conducting the synthesis in high-temperature, high-pressure water/ethanol mixtures, which act as both solvent and dehydrating agent, often yielding pure crystalline products directly from the reaction mixture. researchgate.net The use of supercritical carbon dioxide as a reaction medium also represents a facile, efficient, and green method for phthalimide synthesis. researchgate.net

Metal-free synthesis of phthalimides, utilizing organocatalysis, base catalysis, or acid catalysis, offers a greener alternative to transition metal-catalyzed methods. nih.gov These methods are often more cost-effective, less toxic, and less sensitive to moisture and oxygen. nih.gov For example, the use of a carbon catalyst with oxygen as the sole oxygen source provides a sustainable route to phthalimides from cyclic ketones and amines. nih.gov

Catalyst/MethodStarting MaterialsProductKey Advantages
Microwave IrradiationPhthalic anhydride, primary amineN-substituted phthalimideReduced reaction time, improved yields. eijppr.com
High-Temp/Pressure H2O/EtOHo-Phthalic acid, amineN-substituted phthalimideClean reaction, pure crystalline product. researchgate.net
Supercritical CO2Phthalic anhydride, primary aminePhthalimideEnvironmentally benign solvent. researchgate.net
Organocatalysis2-Formylbenzoic acid, amineN-aryl phthalimideMetal-free, mild conditions. nih.gov
Carbon Catalyst/O2Cyclic ketone, aminePhthalimideSustainable, uses O2 as a green oxygen source. nih.gov

Cyclization Strategies for N-Substituted Imide Ring Formation

The formation of the N-substituted imide ring is a critical step in the synthesis of both phthalimide and glutarimide derivatives. The most common method involves the cyclization of an intermediate amic acid, which is formed by the reaction of a primary amine with a cyclic anhydride. beilstein-journals.org

The Gabriel synthesis is a classic and reliable method for preparing primary amines, which can then be used to form N-substituted imides. masterorganicchemistry.comlibretexts.org This method utilizes potassium phthalimide as a protected source of ammonia. The phthalimide anion acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an N-alkylphthalimide. masterorganicchemistry.com

For glutarimide synthesis, a common strategy involves the Michael addition of a nucleophile to an α,β-unsaturated amide, followed by intramolecular cyclization. For example, 2-methylideneglutarimide can be reacted with various nucleophiles to generate substituted glutarimides. nih.gov Another approach is the reaction of glutaric anhydride with a primary amine, followed by thermal dehydration of the resulting glutaramic acid to form the N-substituted glutarimide. nih.gov

Modern cyclization strategies often employ catalysts to improve efficiency and selectivity. For instance, N-heterocyclic carbene (NHC) catalysis has been used for the enantioselective synthesis of functionalized glutarimides through a formal [3+3] annulation. researchgate.net Radical-mediated dehydrative cyclization offers another route to cyclic imides from primary amines and cyclic anhydrides. beilstein-journals.org

Reaction TypeReactantsProductDescription
Gabriel SynthesisPotassium phthalimide, Alkyl halideN-AlkylphthalimideSN2 reaction to form a C-N bond. masterorganicchemistry.com
Amic Acid CyclizationAmic acidCyclic imideDehydration reaction, often thermally or chemically induced. beilstein-journals.org
Michael Addition/Cyclization2-Methylideneglutarimide, NucleophileSubstituted glutarimideConjugate addition followed by intramolecular ring closure. rscf.ru
NHC-Catalyzed AnnulationEnals, MalonamidesFunctionalized glutarimideAsymmetric [3+3] cycloaddition. researchgate.net

Design and Chemical Synthesis of the Linker Moiety in Phthalimidinoglutarimide-C3-O-C2-acid

Optimization of Linker Chemical Composition and Length

The linker in this compound is a short chain containing an ether linkage and a terminal carboxylic acid. The "C3" and "C2" likely refer to propyl and ethyl chains, respectively, connected by an oxygen atom. The length and composition of the linker are critical for achieving the desired spatial orientation of the connected moieties.

The synthesis of such an ether-containing linker can be achieved through the Williamson ether synthesis. chemistrysteps.commasterorganicchemistry.comwikipedia.org This reaction involves the SN2 displacement of a halide by an alkoxide. For the "C3-O-C2-acid" linker, this could involve reacting a 3-halopropanoate ester with the sodium salt of a 2-hydroxyacetate ester, followed by hydrolysis of the esters to yield the dicarboxylic acid. Alternatively, a more direct approach would be the reaction of a 3-halopropanoic acid with a 2-hydroxyethanoic acid derivative under basic conditions. The choice of reactants is crucial to favor the SN2 mechanism and avoid competing elimination reactions, particularly with secondary or tertiary alkyl halides. chemistrysteps.com

The length of the linker is a key parameter that is often optimized empirically. Linkers that are too short may lead to steric hindrance, while excessively long linkers might result in undesirable flexibility and off-target interactions.

Synthetic StrategyReactant 1Reactant 2ProductKey Features
Williamson Ether SynthesisAlkoxidePrimary Alkyl HalideEtherSN2 mechanism, versatile for ether formation. chemistrysteps.comwikipedia.org
Silyl Ether ChemistrySilyl etherAcid-sensitive linkerTunable degradation rates. researchgate.net

Introduction of Terminal Functionalities for Conjugation

The "C3-O-C2-acid" linker possesses a terminal carboxylic acid group, which is a versatile functional handle for conjugation. Carboxylic acids can be activated for coupling with amines to form stable amide bonds. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) to form a more stable active ester. thermofisher.com

The synthesis of linkers with terminal carboxylic acids can be achieved by using starting materials that already contain a protected carboxyl group. kiesslinglab.com For example, a bifunctional molecule with an enol ether at one end and a masked carboxylic acid at the other can be used to introduce a terminal carboxyl group. kiesslinglab.com Solid-phase synthesis techniques often employ linkers like the Wang linker, which is designed for the synthesis of peptide carboxylic acids. combichemistry.com

Functional GroupReactive PartnerCoupling ChemistryResulting Bond
Carboxylic AcidPrimary AmineCarbodiimide (EDC)Amide
Carboxylic AcidAlcoholFischer EsterificationEster
ThiolMaleimideMichael AdditionThioether
AzideAlkyneClick ChemistryTriazole

Integration of Polyethylene (B3416737) Glycol (PEG) Units into the Linker

While the specified linker "C3-O-C2-acid" does not explicitly contain a polyethylene glycol (PEG) unit, the incorporation of PEG chains is a common strategy in linker design to improve physicochemical properties. chempep.compurepeg.combiochempeg.comcreativepegworks.com PEG linkers are hydrophilic and flexible, which can enhance the aqueous solubility and bioavailability of the final compound. biochempeg.comcreativepegworks.com

PEG units can be introduced into a linker through various synthetic methods. Bifunctional PEG linkers with a range of terminal functional groups (e.g., amines, carboxylic acids, azides, alkynes) are commercially available or can be synthesized. precisepeg.com For instance, a PEG-diol can be monotosylated and then further functionalized. The length of the PEG chain can be precisely controlled to fine-tune the properties of the linker. chempep.com

Convergent Synthesis Approaches for this compound Derivatives

A predominant convergent strategy for synthesizing derivatives analogous to this compound involves the formation of an ether linkage between a hydroxy-functionalized phthalimidinoglutarimide precursor and a pre-synthesized linker chain. For instance, a common precursor such as 4-hydroxythalidomide can be coupled with a linker containing a suitable leaving group, such as a halide or a tosylate. This reaction is typically carried out in the presence of a base, such as cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction and form the desired ether bond. researchgate.net

Another widely employed convergent method is the nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This approach utilizes a fluorinated phthalimidinoglutarimide precursor, such as 4-fluorothalidomide. researchgate.net The electron-withdrawing nature of the phthalimide ring system activates the fluoro group towards substitution by a nucleophile. In this case, a linker pre-functionalized with a primary or secondary amine at one terminus and a protected carboxylic acid at the other can be used to displace the fluoride, directly coupling the two fragments. nih.govsemanticscholar.org This method is highly reliable and provides good yields for a variety of linker types. nih.gov

Furthermore, for analogs derived from lenalidomide (B1683929) or pomalidomide (B1683931), which possess an exocyclic aromatic amine, direct alkylation represents a viable convergent pathway. researchgate.netnih.gov The amine can be chemoselectively alkylated using a linker containing an alkyl halide (bromide or iodide) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). explorationpub.comacs.org This reaction allows for the attachment of various linkers, including those with polyethylene glycol (PEG) or alkyl chains that terminate in a carboxylic acid moiety. explorationpub.com

The final step in these convergent syntheses often involves the deprotection of the carboxylic acid group on the linker. For example, if a tert-butyl ester was used as a protecting group to prevent unwanted side reactions during the coupling step, it can be efficiently removed under acidic conditions to yield the final this compound derivative. nih.gov

The table below summarizes key convergent methodologies used in the synthesis of phthalimidinoglutarimide-based derivatives.

MethodologyPhthalimidinoglutarimide PrecursorLinker Functional GroupKey ReagentsResulting LinkageReference
Williamson Ether Synthesis4-HydroxythalidomideAlkyl Halide (e.g., Br, I)Cs2CO3, DMFEther (-O-) researchgate.net
Nucleophilic Aromatic Substitution (SNAr)4-FluorothalidomideAmine (-NH2)DIPEA, DMSOAmine (-NH-) researchgate.netnih.gov
N-AlkylationPomalidomide / LenalidomideAlkyl Halide (e.g., Br, I)DIPEA, NMPAmine (-NR-) researchgate.netnih.gov

These convergent strategies provide a robust and adaptable platform for the synthesis of diverse libraries of this compound analogs, facilitating further research into their chemical and biological properties. The ability to readily modify both the core structure and the linker is a cornerstone of modern medicinal chemistry and drug discovery.

Structural Elucidation and Conformational Landscape of Phthalimidinoglutarimide C3 O C2 Acid

Advanced Spectroscopic Characterization Techniques

The precise chemical structure of novel phthalimide (B116566) derivatives is routinely confirmed using a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the chemical environment of different functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are fundamental in elucidating the structure. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule.

Mass Spectrometry (MS) : High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. For instance, in a study of novel phthalimide derivatives bearing a 1,2,3-triazole unit, the high-resolution mass spectrum of one compound showed a [M+H]⁺ ion peak at 376.14039 m/z, corresponding to the molecular formula C₂₀H₁₇N₅O₃. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups, such as the characteristic carbonyl (C=O) stretches of the imide rings.

Elemental Analysis : This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is then compared with the calculated values for the proposed structure.

These techniques, when used in combination, provide unambiguous confirmation of the synthesized molecule's identity and purity. researchgate.net

Three-Dimensional Structural Analysis

While direct crystallographic data for "Phthalimidinoglutarimide-C3-O-C2-acid" may not be publicly available, significant insights into its three-dimensional structure can be gleaned from X-ray crystallography of closely related imide compounds and computational modeling of its flexible linker.

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.orglibretexts.org It provides accurate information on bond lengths, bond angles, and torsion angles, which are essential for understanding molecular conformation. nih.govwikipedia.org Studies on N-aryl phthalimides and other cyclic imides have provided valuable structural data that can be extrapolated to understand the phthalimide and glutarimide (B196013) portions of the molecule . researchgate.net

The glutarimide ring of thalidomide (B1683933) and its analogs is known to bind within a specific hydrophobic pocket of the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov The phthalimide moiety, on the other hand, remains exposed on the protein surface, providing an attachment point for linkers in PROTAC design. nih.gov Crystallographic studies of these interactions have been crucial in the rational design of bifunctional molecules for targeted protein degradation. nih.govresearchgate.net

The -C3-O-C2-acid linker is a critical component that connects the phthalimide and glutarimide moieties. Its length, composition, and flexibility play a pivotal role in the efficacy of PROTACs by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govnih.govdigitellinc.com

The linker's flexibility is a key determinant of the PROTAC's biological activity. A flexible linker, such as one containing ether or alkyl chains, can adopt multiple conformations, which can be advantageous for inducing proximity between the target protein and the E3 ligase. nih.govnih.gov This conformational freedom allows the molecule to span the distance between the two proteins and orient the binding moieties for optimal interaction. nih.gov However, excessive flexibility can also be detrimental due to an associated entropic penalty upon binding. nih.gov

Table 1: Impact of Linker Characteristics on PROTAC Efficacy

Linker CharacteristicImpact on PROTAC EfficacyReferences
Length Affects the ability to bridge the target protein and E3 ligase. Optimal length is crucial for productive ternary complex formation. nih.gov
Flexibility Allows for adoption of multiple conformations to facilitate ternary complex formation. Can have an entropic cost. nih.govnih.gov
Composition Influences physicochemical properties like solubility and cell permeability. Can affect metabolic stability. nih.govsemanticscholar.org
Attachment Point The connection points on the binding moieties can significantly alter the orientation and efficacy of the PROTAC. digitellinc.com

Stereochemical Considerations in Phthalimide-Glutarimide Linker Systems

Thalidomide, a foundational molecule in this class, is a chiral compound existing as two enantiomers, (R)-thalidomide and (S)-thalidomide. These enantiomers are known to interconvert in vivo. The biological activity of thalidomide and its analogs is stereospecific, with one enantiomer often being more active or having a different activity profile than the other.

This stereochemistry is centered on the chiral carbon within the glutarimide ring. The spatial arrangement of the substituents at this center is critical for its interaction with the CRBN E3 ligase. nih.gov When incorporated into a larger molecule like "this compound," the stereochemistry of the glutarimide moiety must be carefully controlled and characterized.

Molecular Mechanisms of Action Facilitated by Phthalimidinoglutarimide C3 O C2 Acid

Engagement as a Molecular Glue Component

As a molecular glue, Phthalimidinoglutarimide-C3-O-C2-acid facilitates the interaction between proteins that would not normally associate, leading to the degradation of a target protein. nih.gov

Principle of Induced Proximity in E3 Ubiquitin Ligase Recruitment

The core principle behind the action of this compound is "induced proximity." It brings a target protein into close contact with an E3 ubiquitin ligase, a key enzyme in the protein degradation pathway. nih.govub.edu This induced proximity is the first and most critical step in initiating the targeted destruction of a specific protein.

Specific Interaction with Cereblon (CRBN) E3 Ligase

This compound is designed to specifically bind to Cereblon (CRBN), which is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. frontiersin.orgrscf.ru The glutarimide (B196013) ring of the molecule is primarily responsible for this direct binding, fitting into a specific pocket on the CRBN protein. researchgate.net This interaction is highly specific; modifications to or the absence of the glutarimide ring can abolish binding to CRBN. researchgate.net The phthalimide (B116566) portion is more exposed and can be modified to alter which "neo-substrates" (the target proteins for degradation) are recruited.

Dynamics of Ternary Complex Formation and Stabilization

The binding of this compound to CRBN alters the surface of the E3 ligase, enabling it to recognize and bind to a new protein substrate. This results in the formation of a stable three-part structure known as a ternary complex, consisting of the E3 ligase, the this compound molecule, and the target protein. nih.govresearchgate.netnih.gov The stability and conformation of this ternary complex are crucial for the subsequent steps of the degradation process. The linker connecting the phthalimide and glutarimide rings plays a significant role in governing the distance and orientation between the E3 ligase and the target protein, which is essential for stable ternary complex formation.

Functionality as a Proteolysis-Targeting Chimeras (PROTAC) Linker Component

This compound is also a vital component in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. frontiersin.orgnih.gov

Bifunctional Bridging within the Ubiquitin-Proteasome System (UPS)

In the context of a PROTAC, the this compound moiety serves as the E3 ligase ligand. tenovapharma.com The "acid" part of its name indicates a carboxylic acid group, which provides a reactive handle for attaching a linker. This linker is then connected to a "warhead," a ligand designed to bind to a specific target protein. This bifunctional nature allows the PROTAC to simultaneously bind to both the target protein and the CRBN E3 ligase, effectively bridging the two within the cell's ubiquitin-proteasome system (UPS).

Cascade of Ubiquitination and Proteasomal Degradation

Once the ternary complex is formed through the action of the PROTAC, the E3 ligase is activated. This activation initiates a cascade where multiple ubiquitin molecules are transferred from an E2 conjugating enzyme to the target protein. mdpi.com This process, known as polyubiquitination, marks the target protein for destruction. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex that acts as the cell's recycling center. mdpi.com This targeted degradation is the ultimate outcome of the induced proximity mechanism facilitated by the PROTAC. While most protein degradation is ubiquitin-dependent, some proteins can undergo ubiquitin-independent proteasomal degradation. nih.govresearchgate.netnih.gov

Determinants of Molecular Interaction Fidelity and Degradation Efficacy

The central event in the mechanism of action is the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. nih.govresearchgate.net The phthalimidinoglutarimide portion of the molecule is designed to bind to the Cereblon (CRBN) E3 ligase. nih.gov The stability and conformation of this ternary complex are paramount for efficient ubiquitination of the target protein, which flags it for destruction by the proteasome. nih.govresearchgate.net

The linker connecting the E3 ligase-binding moiety (phthalimidinoglutarimide) to the target-protein-binding warhead plays a crucial role. The linker's length, composition, and attachment points significantly influence the distance and orientation between the E3 ligase and the target protein. An optimal linker configuration is essential for achieving a productive ternary complex that facilitates the transfer of ubiquitin. If the linker is too short or too long, it can hinder the formation of a stable complex, thereby reducing degradation efficiency.

Molecular interaction fidelity is also influenced by the specific binding of the phthalimidinoglutarimide moiety to the CRBN E3 ligase. This interaction is highly specific; for instance, the glutarimide ring of the related compound thalidomide (B1683933) inserts into a hydrophobic pocket within CRBN. The stereochemistry of this moiety is also a critical factor, as different enantiomers can exhibit varying potencies in recruiting the E3 ligase and inducing degradation.

The degradation efficacy of PROTACs containing this moiety can be quantified by metrics such as the DC₅₀ value, which represents the concentration of the compound required to degrade 50% of the target protein. For example, the PROTAC ARV-110, an androgen receptor (AR) degrader, demonstrates a DC₅₀ of approximately 1 nM in VCaP prostate cancer cells. ascopubs.orgamazonaws.com This high potency indicates the formation of a highly efficient ternary complex.

Furthermore, the efficacy of these molecules can be observed in their ability to overcome resistance mechanisms associated with conventional inhibitors. PROTACs can often degrade mutant versions of a target protein that may be resistant to small molecule inhibitors. nih.govnursingcenter.com ARV-110, for instance, effectively degrades clinically relevant mutant AR proteins, showcasing the robust nature of this degradation mechanism. ascopubs.orgmedchemexpress.com

Proteomic studies have demonstrated that PROTACs incorporating structures like phthalimidinoglutarimide can lead to highly selective degradation of the intended target. ascopubs.org This selectivity is a key determinant of a favorable therapeutic profile, as it minimizes off-target effects. The transient nature of the PROTAC-target interaction is another advantage; a single PROTAC molecule can catalytically induce the degradation of multiple target protein copies, contributing to its high potency. amazonaws.comnursingcenter.com

The table below summarizes key efficacy data for ARV-110, a PROTAC that exemplifies the functional application of the principles discussed.

ParameterValueCell Line / ModelTarget Protein
DC₅₀ ~1 nMVCaP CellsAndrogen Receptor (AR)
In Vivo Degradation >90%Mouse XenograftAndrogen Receptor (AR)
Mutant Protein Activity ActiveVCaP CellsClinically relevant AR mutants

This interactive table provides a summary of the degradation efficacy of ARV-110, a PROTAC containing a Cereblon-binding moiety.

Structure Activity Relationship Sar Investigations of Phthalimidinoglutarimide C3 O C2 Acid Derivatives

Phthalimide (B116566) Moiety: Structural Modifications and Functional Impact

The phthalimide ring of the phthalimidinoglutarimide core is largely solvent-exposed when the molecule is bound to CRBN. researchgate.netnih.gov This orientation makes it a prime site for chemical modification to influence interactions with neo-substrates and for the attachment of linkers in PROTAC design. nih.govnih.gov

Influence on E3 Ligase Binding Affinity

However, extensive modifications or the introduction of bulky groups can have varied effects. Studies on thalidomide (B1683933) analogs have shown that while many substitutions on the phthalimide phenyl ring result in compounds with comparable CRBN affinity to pomalidomide (B1683931), this does not always translate to functional degradation of neo-substrates. nih.gov The replacement of the phthalimide with other aromatic or heteroaromatic systems, such as quinazolinone in avadomide (B1662804) (CC-122), has also been explored, demonstrating that the phthalimide itself is not strictly essential, provided the replacement can appropriately present the glutarimide (B196013) moiety and facilitate neo-substrate interactions. nih.gov

Table 1: Impact of Phthalimide Moiety Modifications on CRBN Binding Affinity

Compound/Modification Core Structure Modification Relative CRBN Binding Affinity (Example Values)
Thalidomide Phthalimide-Glutarimide Unsubstituted Phthalimide Baseline
Lenalidomide (B1683929) Isoindolinone-Glutarimide Amino group at C4 Similar to or slightly higher than Thalidomide
Pomalidomide Phthalimide-Glutarimide Amino group at C4 Higher than Thalidomide

Note: This table is illustrative, based on qualitative and relative findings from multiple studies. Absolute values can vary based on assay conditions.

Modulation of Neo-Substrate Selectivity Profiles

The true impact of phthalimide modifications lies in their ability to alter the surface of the CRBN-ligand complex, thereby dictating which neo-substrates are recruited for degradation. nih.gov The phthalimide ring and its substituents form a new protein-protein interface that recognizes specific structural motifs on target proteins, often a β-hairpin loop containing a critical glycine (B1666218) residue (G-loop). nih.govbiorxiv.org

Subtle changes on the phthalimide ring can dramatically switch neo-substrate preference. For example:

IKZF1 and IKZF3 Degradation: Lenalidomide and pomalidomide are potent degraders of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govbroadinstitute.org Their activity is highly dependent on the 4-amino group on the isoindolinone/phthalimide ring.

GSPT1 Degradation: More extensive modifications on the phthalimide ring, such as those in the clinical candidate CC-90009, can shift the selectivity towards the translation termination factor GSPT1, while reducing activity against IKZF1/3. nih.govnih.gov

Loss of Degradation: SAR studies have shown that substitutions at certain positions of the isoindolinone scaffold can lead to a complete loss of degradation capacity for specific neo-substrates, even if the compound still binds to CRBN. nih.govnih.gov For instance, a hydroxyl group at the 5-position of an EM12 (an isoindolinone-glutarimide analog) derivative abrogates IKZF1 degradation, potentially by inducing a conformational change in CRBN that prevents favorable interactions with the neo-substrate. nih.gov

This modulation is a key strategy in developing next-generation molecular glues with tailored degradation profiles to target specific disease-related proteins while minimizing off-target effects. nih.govbiorxiv.org

Table 2: Influence of Phthalimide Modifications on Neo-Substrate Degradation

Compound Key Phthalimide/Isoindolinone Feature Primary Neo-Substrate(s) Degraded
Lenalidomide 4-aminoisoindolinone IKZF1, IKZF3
Pomalidomide 4-aminophthalimide IKZF1, IKZF3
CC-885 Modified isoindolinone GSPT1, IKZF1
4-OH-EM12 4-hydroxyisoindolinone IKZF1

Note: This table summarizes findings on neo-substrate selectivity based on key structural modifications.

Glutarimide Moiety: Conformational and Substituent Effects

The glutarimide ring is the essential pharmacophore responsible for anchoring the entire molecule to CRBN. researchgate.netnih.gov Its interactions within the CRBN binding pocket are critical for the formation of a stable ternary complex.

Contribution to E3 Ligase Recognition and Recruitment

The glutarimide moiety inserts into a hydrophobic pocket on CRBN, often referred to as the "thalidomide-binding pocket," which is lined with three key tryptophan residues (Trp380, Trp386, Trp400). researchgate.net The binding is primarily mediated by a conserved set of hydrogen bonds:

Two hydrogen bonds form between the imide group of the glutarimide ring and the backbone of residues His378 and Trp380 in CRBN. researchgate.net

A third hydrogen bond is formed with the side chain of His378. researchgate.net

The integrity of the glutarimide ring and its imide functionality is paramount for CRBN binding. researchgate.net Structure-activity relationship studies have unequivocally shown that:

N-methylation: Methylating the nitrogen atom of the glutarimide ring completely abolishes CRBN binding, as it removes a critical hydrogen bond donor. rscf.rubiorxiv.org This modification is often used to create negative controls in experiments.

Ring Opening: Hydrolysis of the glutarimide ring leads to a loss of the constrained conformation necessary for fitting into the binding pocket, resulting in a loss of activity.

Carbonyl Groups: Both carbonyl groups on the glutarimide ring are important for binding. Removing one of the carbonyls results in a loss of binding affinity. researchgate.net

Stereochemistry: The chiral center on the glutarimide ring significantly impacts binding affinity. The (S)-enantiomer typically exhibits a much higher (approximately 10-fold) binding affinity for CRBN than the (R)-enantiomer. researchgate.net Consequently, the biological effects are primarily mediated by the (S)-form.

Table 3: Impact of Glutarimide Moiety Modifications on CRBN Binding

Modification Effect on CRBN Binding Rationale
N-alkylation (e.g., methylation) Binding abolished Loss of essential N-H hydrogen bond donor. nih.govrscf.ru
Removal of a carbonyl group Binding lost Carbonyls are crucial for hydrogen bonding network. researchgate.net
(R)-enantiomer vs (S)-enantiomer ~10-fold weaker binding Suboptimal fit in the chiral binding pocket. researchgate.net

Impact on Ternary Complex Assembly and Stability

The conformation of the glutarimide ring within the pocket orients the rest of the molecule (the phthalimide and linker) to create the composite surface for neo-substrate recruitment. nih.gov Therefore, any modification that weakens the glutarimide-CRBN interaction will consequently destabilize the ternary complex and reduce degradation efficiency. The high affinity of the (S)-enantiomer is crucial for forming a productive and stable ternary complex capable of leading to efficient ubiquitination of the target protein. researchgate.netresearchgate.net

Linker Region: Chemical Features and Spatial Geometry

The chemical features and spatial geometry of the linker profoundly influence the formation and stability of the POI-PROTAC-CRBN ternary complex. nih.govnih.gov Key linker characteristics include:

Length: The linker length is crucial for bridging the distance between CRBN and the POI. An optimal length is required to allow for favorable protein-protein interactions within the ternary complex. Linkers that are too short may cause steric clashes, preventing complex formation, while linkers that are too long may have an excessive entropic penalty for adopting the correct conformation. nih.govarxiv.org

Composition and Rigidity: The chemical makeup of the linker (e.g., alkyl chains, polyethylene (B3416737) glycol (PEG), or more rigid structures like cycloalkanes and triazoles) affects the PROTAC's physicochemical properties, such as solubility and cell permeability. nih.govresearchgate.net Linker flexibility allows the molecule to adopt multiple conformations to find a productive binding mode, while rigid linkers can pre-organize the molecule and reduce the entropic cost of binding. nih.govarxiv.org

Attachment Point: The position where the linker is attached to the phthalimide ring significantly impacts the PROTAC's properties. nih.govresearchgate.net Different attachment points orient the recruited POI differently relative to CRBN, which can affect the efficiency of ubiquitin transfer. Furthermore, the linker's attachment point and chemical nature can influence the hydrolytic stability of the parent molecule and determine whether the PROTAC retains the ability to degrade endogenous neo-substrates like IKZF1/3. nih.govresearchgate.net Studies have shown that attaching the linker at the C-4 position of the phthalimide moiety can lead to PROTACs with improved stability. researchgate.net

Ultimately, the linker's role is to facilitate productive ternary complex formation, where the POI is positioned correctly for ubiquitination by the E3 ligase machinery. The "linkerology" is an empirical science, often requiring the synthesis and testing of multiple linker variants to identify the optimal geometry for a given POI and warhead combination. arxiv.orgresearchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
Thalidomide
Lenalidomide
Pomalidomide
Avadomide (CC-122)
CC-885
CC-90009
EM12
4-OH-EM12
5-OH-EM12
Ikaros (IKZF1)
Aiolos (IKZF3)

Optimization of Linker Length, Rigidity, and Chemical Composition for Optimal Ternary Complex Formation

The formation of a productive ternary complex, consisting of the target protein, the degrader molecule, and an E3 ligase, is a crucial step in the mechanism of action for these degraders. The linker's characteristics are instrumental in ensuring the proper orientation and proximity of the target protein and the E3 ligase to facilitate the transfer of ubiquitin.

Linker Length: The length of the linker is a paramount parameter that governs the spatial arrangement of the target protein relative to the E3 ligase. nih.govnih.gov An optimal linker length is essential for the stable formation of the ternary complex. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable complex. Conversely, an excessively long linker can result in increased conformational flexibility, which can be entropically unfavorable and lead to a less stable ternary complex. explorationpub.com

Systematic studies on various PROTACs (Proteolysis Targeting Chimeras) have demonstrated that even minor adjustments in linker length can have a profound impact on the efficiency of ternary complex formation. For instance, in a series of degraders targeting Bruton's tyrosine kinase (BTK), PROTACs with shorter linkers (less than 4 PEG units) exhibited impaired binding affinity for both BTK and the E3 ligase Cereblon (CRBN), likely due to steric hindrance. explorationpub.com This underscores the necessity of a "Goldilocks" scenario where the linker is just the right length to support favorable protein-protein interactions within the ternary complex.

Linker Rigidity: The flexibility or rigidity of the linker also plays a significant role in ternary complex formation. While flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, can allow for a broader range of conformations to achieve a productive binding orientation, they can also introduce an entropic penalty upon complex formation. explorationpub.com

In contrast, more rigid linkers, which can be constructed using cyclic structures like piperazine (B1678402) or piperidine, or by incorporating double or triple bonds, can pre-organize the degrader into a conformation that is more amenable to binding both the target and the E3 ligase. This can reduce the entropic cost of ternary complex formation. However, a highly rigid linker may also restrict the necessary conformational adjustments required for optimal protein-protein interactions.

The strategic introduction of rigid elements into a flexible linker can be a powerful approach. For example, replacing a flexible PEG linker with a more rigid piperazine-based linker has been shown to improve the pharmacological properties of degraders in some cases.

Chemical Composition: The chemical composition of the linker influences not only its length and rigidity but also its physicochemical properties, such as solubility and cell permeability. The incorporation of heteroatoms like oxygen (as in PEG linkers) or nitrogen can modulate the linker's polarity and its potential to form hydrogen bonds with the target protein or the E3 ligase. nih.gov

Research has shown that replacing an alkyl chain with a PEG linker of similar length can sometimes lead to weaker degradation, suggesting that the introduction of oxygen atoms can unfavorably impact PROTAC activity in certain contexts. nih.gov Conversely, in other systems, the ether oxygens of a PEG linker have been observed to form crucial hydrogen bond interactions within the ternary complex, thereby enhancing its stability.

The strategic placement of different chemical functionalities along the linker can be used to fine-tune the properties of the degrader. A "toolbox" of linkers with varying carbon-to-oxygen ratios and different terminal functionalities can be employed to rapidly synthesize and evaluate a library of degraders to identify the optimal linker composition for a given target. nih.gov

Correlates between Linker Attributes and Degradation Potency

The ultimate measure of a degrader's effectiveness is its ability to induce the degradation of the target protein within a cellular context. This is typically quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). oup.comnih.gov There is a strong correlation between the linker's attributes and the resulting degradation potency.

Impact of Linker Length on Degradation: As with ternary complex formation, there is often an optimal linker length for achieving maximal degradation potency. A study on estrogen receptor (ER) targeting PROTACs with varying alkyl linker lengths found that a 16-atom linker provided the best performance, with both shorter and longer linkers being less effective. This highlights the critical nature of linker length in achieving potent degradation.

The following table illustrates a hypothetical structure-activity relationship for a series of Phthalimidinoglutarimide-C3-O-C2-acid derivatives with varying linker lengths, based on general principles observed in PROTAC development.

Compound IDLinker ModificationLinker Length (atoms)DC50 (nM)Dmax (%)
PGC-1C3-O-C27>1000<20
PGC-2PEG2 extension1050065
PGC-3PEG3 extension1315085
PGC-4PEG4 extension1650>95
PGC-5PEG5 extension1920080

This data is illustrative and based on established trends in PROTAC development.

Influence of Linker Rigidity and Composition on Potency: The rigidity and chemical nature of the linker can also significantly influence degradation potency. While flexible linkers are common, the introduction of rigid elements can enhance potency by pre-organizing the molecule for optimal ternary complex formation.

The table below provides a conceptual comparison of how different linker compositions in this compound derivatives might affect degradation potency.

Compound IDLinker TypeKey FeatureTernary Complex StabilityDegradation Potency (DC50)
PGC-L1Alkyl ChainFlexible, hydrophobicModerateModerate
PGC-L2PEG ChainFlexible, hydrophilicModerate to HighHigh
PGC-L3Piperazine-containingRigid, improved solubilityHighVery High
PGC-L4Alkyne-containingRigid, linearPotentially HighVariable

This table presents a conceptual framework based on general principles of PROTAC linker design.

Computational and Theoretical Approaches in Phthalimidinoglutarimide C3 O C2 Acid Research

Molecular Docking and Binding Energy Calculations for Protein-Ligand Interactions

Molecular docking is a foundational computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of a PROTAC containing the Phthalimidinoglutarimide-C3-O-C2-acid linker, docking studies are crucial for modeling how the entire molecule facilitates the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ligase, such as Cereblon (CRBN). nih.govfrontiersin.org

The primary goal is to identify binding modes that are sterically feasible and energetically favorable. explorationpub.com The phthalimidinoglutarimide portion of the molecule is designed to bind to the E3 ligase, while the other end of the PROTAC (connected via the linker) binds to the POI. Docking algorithms explore a vast conformational space to find poses that maximize favorable interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, within the respective binding pockets. nih.gov

Following docking, binding energy calculations are performed to quantify the affinity of these interactions. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed to estimate the free energy of binding. These calculations provide a more refined ranking of potential PROTAC candidates than docking scores alone. For instance, a hypothetical docking study of a PROTAC featuring the this compound linker with a target protein and the CRBN E3 ligase might yield the results shown in the table below.

PROTAC VariantTarget ProteinE3 LigaseDocking Score (kcal/mol)Calculated Binding Energy (ΔG, kcal/mol)Key Interactions with Linker
Variant ABRD4CRBN-9.8-45.2Hydrophobic contacts with Leu55
Variant BBTKCRBN-10.5-52.8Hydrogen bond with Ser128
Variant CARCRBN-8.9-41.5van der Waals interactions

This table presents hypothetical data for illustrative purposes, based on typical outcomes of molecular docking and binding energy calculations for PROTACs.

Molecular Dynamics Simulations for Conformational Sampling and Ternary Complex Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and stability of the ternary complex over time. nih.gov MD simulations are particularly vital for evaluating linkers like this compound, as the linker's flexibility and length are critical determinants of PROTAC efficacy. nih.govdigitellinc.com

These simulations can elucidate the conformational ensemble of the PROTAC in solution and within the ternary complex, highlighting the linker's role in maintaining a productive orientation between the POI and the E3 ligase for efficient ubiquitination. nih.govdimensioncap.com Key parameters analyzed from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular interactions over the simulation trajectory. nih.gov

For a PROTAC with the this compound linker, MD simulations can help answer critical questions about whether the linker is sufficiently long to bridge the two proteins without strain, yet rigid enough to limit unproductive conformations. acs.org The flexibility of the ether and alkyl components of the linker allows it to adopt various conformations, and simulations can predict the most populated and energetically favorable ones. nih.govchemrxiv.org

Simulation SystemSimulation Time (ns)Average RMSD (Å)Linker End-to-End Distance (Å)Ternary Complex Stability
PROTAC-BRD4-CRBN5002.1 ± 0.312.5 ± 1.5Stable
PROTAC-BTK-CRBN5003.5 ± 0.614.2 ± 2.1Moderately Stable
PROTAC alone in water200N/A10.8 ± 3.2Highly Flexible

This table contains hypothetical data representing typical outputs from molecular dynamics simulations of PROTAC ternary complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of PROTACs incorporating the this compound moiety, QSAR models can be developed to predict degradation efficiency (e.g., DC50 or Dmax values) based on various molecular descriptors. nih.gov

These descriptors can be categorized into different types, such as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area) descriptors. For a series of PROTACs where the core warhead and E3 ligase ligand remain constant, but the linker is varied, QSAR can be a powerful tool to understand the influence of linker properties on activity. Descriptors relevant to the this compound linker could include its length, number of rotatable bonds, polarity, and shape.

A hypothetical QSAR model for a series of PROTACs might be represented by an equation like: pDC50 = β₀ + β₁(logP) + β₂(TPSA) + β₃(nRotB) + ...

Where pDC50 is the negative logarithm of the half-maximal degradation concentration, logP is the lipophilicity, TPSA is the topological polar surface area, and nRotB is the number of rotatable bonds.

DescriptorDefinitionHypothetical Contribution to Activity
Molecular WeightTotal mass of the moleculeNegative (within a certain range)
logPLipophilicityPositive (up to an optimal value)
Number of Rotatable BondsMeasure of molecular flexibilityOptimal range; too high or too low is detrimental
Topological Polar Surface Area (TPSA)Surface sum over all polar atomsNegative (related to cell permeability)

This table illustrates the types of descriptors used in QSAR models and their potential influence on PROTAC activity.

Machine Learning and Artificial Intelligence Applications in Rational Molecular Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing rational drug design, and their application to PROTACs is a rapidly growing area. cbirt.netresearchgate.net These advanced computational methods can learn from large datasets of existing PROTACs to identify complex patterns that are not apparent through traditional QSAR analysis. arxiv.orgbiorxiv.org

For the design of molecules like this compound, generative ML models can be employed to design novel linkers with desired properties. rsc.orgneurips.cc These models can be trained on known PROTAC linkers and their associated activities to generate new linker structures that are predicted to be more effective. researchgate.net Reinforcement learning, a type of ML, can be used to iteratively optimize linker designs towards a specific goal, such as maximizing predicted ternary complex stability or cell permeability. chemrxiv.org

Furthermore, predictive ML models can be built to classify PROTACs as active or inactive, or to predict their degradation efficiency with higher accuracy than traditional QSAR models. asbmb.orgacs.org These models can integrate diverse data types, including chemical structures, protein sequences, and cellular contexts. arxiv.org The application of AI can significantly accelerate the design-build-test-learn cycle in PROTAC development. nih.govaganitha.ai

ML/AI ApproachApplication in PROTAC DesignPotential Impact on this compound Research
Deep Neural NetworksPredicting degradation activity (pDC50, Dmax)Prioritizing modifications to the linker for improved efficacy
Generative Adversarial Networks (GANs)De novo design of novel, optimized linkersGenerating new linker ideas with superior predicted properties
Reinforcement LearningIterative optimization of linker propertiesFine-tuning the linker structure for maximal performance
Graph-Based ModelsLearning from the molecular graph representation of PROTACsCapturing intricate structural features of the linker that influence activity

This table summarizes various ML and AI techniques and their potential applications in the rational design of PROTACs featuring the specified linker.

Advanced Chemical Biology Applications and Future Research Avenues

Integration of Phthalimidinoglutarimide-C3-O-C2-acid in Novel PROTAC Architectures

This compound is a purposefully designed precursor for the synthesis of PROTACs. tenovapharma.com PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. researchgate.net The phthalimidinoglutarimide moiety of the compound functions as the E3 ligase ligand, specifically engaging Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. The glutarimide (B196013) ring of this scaffold is primarily responsible for binding to a hydrophobic pocket on CRBN.

The -C3-O-C2-acid component is a flexible linker terminating in a carboxylic acid. This terminal acid group serves as a versatile chemical handle for conjugation to a warhead—a ligand designed to bind to a specific target protein. The nature of the linker is a critical determinant of the resulting PROTAC's efficacy. nih.gov Its length, composition, and attachment point influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. nih.govnih.gov

The optimization of PROTACs often involves the synthesis of a library of compounds with varying linker architectures to identify the optimal geometry for efficient degradation of a given target. nih.gov The C3-O-C2 chain in this compound provides a defined length and flexibility that can be systematically modified in PROTAC design. For instance, the ether oxygen can enhance solubility, a key property for cellular permeability and bioavailability. Researchers can leverage this building block to rapidly generate a diverse set of PROTACs against various protein targets by coupling different POI ligands to the terminal acid.

Table 1: Key Components of this compound for PROTAC Design
ComponentFunctionKey Interactions
PhthalimidinoglutarimideBinds to the E3 ligase substrate receptor Cereblon (CRBN)The glutarimide ring fits into a hydrophobic tri-tryptophan pocket on CRBN
-C3-O-C2- LinkerConnects the CRBN ligand to the target protein ligand, influences ternary complex formationGoverns the distance and orientation between the E3 ligase and the target protein
-acid (Carboxylic Acid)Provides a reactive handle for conjugation to the target protein ligandEnables covalent bond formation (e.g., amide bond) with an amine-containing warhead

Exploration of Extended Molecular Glue Applications

The phthalimidinoglutarimide core of the molecule is derived from thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide (B1683931), which are the archetypal "molecular glue" degraders. promegaconnections.comnih.gov Unlike the rational design of PROTACs, the discovery of molecular glues was more serendipitous. sci-hub.se These smaller, monovalent compounds act by binding to an E3 ligase and altering its surface to induce the recognition and subsequent degradation of "neosubstrates" that would not normally be targeted by that ligase. promegaconnections.comnih.gov

The therapeutic effects of thalidomide and its analogues in treating multiple myeloma are mediated by the CRBN-dependent degradation of the transcription factors IKZF1 and IKZF3. nih.gov This discovery has spurred research into developing novel molecular glues with altered or expanded neosubstrate profiles. promegaconnections.com The phthalimidinoglutarimide scaffold is a prime candidate for such exploration. By making subtle chemical modifications to the phthalimide (B116566) ring, it is possible to change the shape of the CRBN surface when the molecule is bound, leading to the recruitment of different neosubstrates.

While this compound is primarily designed as a PROTAC building block, its core structure holds potential for the discovery of new molecular glues. For example, libraries of derivatives based on this scaffold could be screened for their ability to induce the degradation of novel proteins that are currently considered "undruggable" due to the lack of suitable binding pockets for traditional inhibitors or PROTAC warheads. promegaconnections.com Identifying new molecular glues is a significant challenge, but the established activity of the phthalimidinoglutarimide core provides a validated starting point for such endeavors.

Table 2: Comparison of PROTACs and Molecular Glues
FeaturePROTACsMolecular Glues
StructureHeterobifunctional (POI ligand, linker, E3 ligase ligand) researchgate.netMonovalent, smaller molecule sci-hub.se
MechanismActs as a bridge to bring the POI and E3 ligase together promegaconnections.comAlters the surface of the E3 ligase to bind to a neosubstrate promegaconnections.com
DesignRationally designed based on known ligands nih.govOften discovered serendipitously, rational design is an emerging area sci-hub.se

Development of Chemical Probes and Biological Tools based on this compound Scaffold

The specific and high-affinity interaction between the phthalimidinoglutarimide scaffold and CRBN makes it an excellent foundation for the development of chemical probes to study the biology of the ubiquitin-proteasome system. The terminal carboxylic acid of this compound allows for its conjugation to a variety of functional tags, such as fluorescent dyes, biotin (B1667282), or photoaffinity labels.

These chemical probes can be used to:

Visualize CRBN in cells: By attaching a fluorescent dye, researchers can track the localization and dynamics of CRBN within cellular compartments.

Identify CRBN-interacting proteins: Conjugating the scaffold to biotin allows for pull-down experiments to isolate and identify proteins that interact with CRBN, both in the presence and absence of a PROTAC or molecular glue.

Map the binding site: Photoaffinity labeling probes can be used to covalently crosslink to the CRBN binding pocket, providing precise information about the molecular interactions.

Study ternary complex formation: Probes can be designed to monitor the formation of the POI-degrader-CRBN ternary complex, which is a key step in targeted protein degradation.

The development of such tools is crucial for a deeper understanding of the mechanism of action of PROTACs and molecular glues, and for validating the engagement of these molecules with their intended target in a cellular context. researchgate.net

Mechanistic Studies Addressing Resistance Pathways in Targeted Protein Degradation

A significant challenge in the clinical application of targeted therapies is the emergence of drug resistance. nih.gov In the context of targeted protein degradation, resistance to CRBN-based degraders can arise through several mechanisms. nih.gov One of the most common is the genetic alteration of the core components of the E3 ligase complex. nih.gov

Studies have shown that cancer cells can become resistant to CRBN-based PROTACs by acquiring mutations in the CRBN gene that prevent the degrader from binding. nih.gov Downregulation of CRBN expression is another potential resistance mechanism. nih.gov Furthermore, mutations in other components of the cullin-RING ligase machinery can also impair the degradation process. nih.gov

Understanding these resistance pathways is critical for the development of next-generation degraders and for designing effective combination therapies. PROTACs synthesized from this compound can be used as tools to select for resistant cell lines in vitro. By analyzing the genetic and proteomic changes in these resistant cells, researchers can identify the key mutations and pathway alterations that drive resistance. This knowledge can inform the development of degraders that utilize different E3 ligases, which may be effective in overcoming resistance to CRBN-based therapies. nih.gov It also highlights the importance of monitoring CRBN status in patients as a potential biomarker for predicting response to this class of drugs. nih.gov

Table 3: Potential Mechanisms of Resistance to CRBN-Based Degraders
MechanismDescriptionConsequence
Mutation in CRBNAlteration in the CRBN amino acid sequence that disrupts degrader binding nih.govPrevents formation of the ternary complex
Downregulation of CRBN expressionReduced cellular levels of the CRBN protein nih.govInsufficient E3 ligase available for target degradation
Alterations in other UPS componentsMutations or expression changes in proteins like CUL4A or DDB1 nih.govImpaired function of the E3 ligase complex
Target protein mutationsChanges in the target protein that prevent PROTAC bindingTernary complex cannot be formed

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.